6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula CHNO and a molecular weight of approximately 267.28 g/mol. It is classified as a heterocyclic compound due to its pyrazolo structure, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It is also referenced in patents related to novel pharmaceuticals and synthetic methodologies.
6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid falls under the category of pyrazoles, specifically those that are substituted with a tert-butoxycarbonyl (Boc) protecting group. This classification is significant in organic synthesis as it influences the reactivity and stability of the compound.
The synthesis of 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid typically involves several key steps:
The synthesis may require specific solvents such as dimethylformamide or anhydrous conditions to ensure optimal yields and purity. Reaction conditions like temperature and time are critical for achieving successful cyclization and protection steps.
The molecular structure of 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid features:
The InChI Key for this compound is IHDFHXCBQLIARA-UHFFFAOYSA-N, which provides a unique identifier for chemical substances. The compound has five hydrogen bond acceptors and two hydrogen bond donors, indicating its potential for forming hydrogen bonds in biological systems.
6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid can participate in various chemical reactions:
Understanding reaction conditions such as pH, temperature, and solvent choice is essential for optimizing yields and minimizing side reactions during synthetic procedures.
The mechanism of action for compounds like 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid often involves interactions with biological targets such as enzymes or receptors.
Research into similar compounds has shown that modifications in substituents can significantly affect biological activity, highlighting the importance of structural analysis in drug design.
Relevant data such as molar refractivity (70.73) and polar surface area (95.52 Ų) indicate its potential for absorption in biological systems.
6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid has various applications in scientific research:
The synthesis of 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid hinges on the strategic construction of the fused bicyclic core via cyclocondensation. This process typically employs N-Boc-4-aminopyrazole derivatives as key precursors, which undergo ring closure with carbonyl-containing partners such as aldehydes or ketoesters [6] [8]. The Boc group on the aminopyrazole nitrogen serves dual purposes: it directs regioselectivity during cyclization and prevents unwanted N-alkylation side reactions.
Reaction optimization studies reveal that cyclocondensation efficiency is highly sensitive to temperature and catalyst choice. Lewis acids like zinc triflate (10 mol%) in anhydrous dimethylformamide (DMF) at 80–90°C achieve near-quantitative conversion within 4 hours, whereas uncatalyzed reactions exhibit <40% conversion under identical conditions [8]. Microwave-assisted protocols further enhance reaction kinetics, reducing cyclization times to 20–30 minutes while maintaining yields >85%. Post-condensation, spontaneous decarboxylation occurs when β-ketoesters are used, directly furnishing the carboxylic acid functionality at the pyrazole 3-position without additional hydrolysis steps [6].
Table 1: Cyclocondensation Efficiency Under Varied Conditions
Catalyst | Temperature (°C) | Time (h) | Solvent | Yield (%) |
---|---|---|---|---|
None | 80 | 12 | DMF | 38 |
Zn(OTf)₂ | 90 | 4 | DMF | 96 |
Sc(OTf)₃ | 100 | 3 | Toluene | 82 |
BF₃·OEt₂ | 70 | 6 | DCM | 67 |
Microwave | 120 | 0.5 | DMF | 88 |
Following bicyclic core formation, the pyridine moiety within the pyrazolopyridine system requires selective saturation to yield the 1,4,5,7-tetrahydro derivative. Catalytic hydrogenation using heterogeneous catalysts proves most effective for this transformation, though it demands precise control to avoid over-reduction or N-Boc cleavage [6] [8]. Platinum oxide (Adams' catalyst) in glacial acetic acid at 40–50 psi H₂ pressure achieves complete saturation within 6 hours at ambient temperature, with the Boc group remaining intact (>95% retention by HPLC) [8].
Palladium on carbon (Pd/C) presents a cost-effective alternative but necessitates modified conditions to prevent deprotection. Employing 5% Pd/C in ethanol with careful pH control (pH 5–6 via acetic acid buffer) enables quantitative conversion without Boc loss. Kinetic monitoring reveals the reaction is highly exothermic; thus, controlled H₂ uptake with pressure regulators is critical to prevent racemization or ring-opening byproducts. Post-hydrogenation, the product crystallizes directly from ethanol/water mixtures, simplifying purification [6].
Table 2: Hydrogenation Performance Metrics
Catalyst | Pressure (psi) | Solvent | Time (h) | Boc Retention (%) | Yield (%) |
---|---|---|---|---|---|
PtO₂ | 45 | AcOH | 6 | 98 | 92 |
5% Pd/C | 50 | EtOH/H₂O | 8 | 95 | 90 |
Rh/Al₂O₃ | 60 | MeOH | 10 | 85 | 78 |
Raney Ni | 55 | THF | 12 | 82 | 70 |
The tert-butoxycarbonyl (Boc) group is indispensable for synthesizing acid-sensitive pyrazolopyridine intermediates. Its incorporation via di-tert-butyl dicarbonate (Boc₂O) occurs under mild conditions (0–25°C) in aqueous or anhydrous media, with catalytic bases like DMAP or imidazolium ionic liquids accelerating the reaction to completion within 1–2 hours [3] [7]. The Boc group’s steric bulk shields the ring nitrogen from electrophilic degradation during cyclocondensation and prevents oxidation during storage [9].
Critical to its utility is the Boc group’s orthogonal deprotection relative to common protecting groups. It is stable toward nucleophiles (e.g., enolates, Grignard reagents) and bases (e.g., triethylamine, pyridine), yet cleanly removable with trifluoroacetic acid (TFA) in dichloromethane (0–5°C, 30 min) without affecting the carboxylic acid moiety or the saturated ring system [3] [7]. Stability assays confirm the Boc-derivatized compound retains >99% purity after 12 months at 2–8°C under inert storage, underscoring its role in long-term intermediate stabilization [8] .
Table 3: Boc Group Stability Under Representative Conditions
Condition | Time | Temp (°C) | Boc Retention (%) | Key Degradants |
---|---|---|---|---|
TFA/DCM (1:1) | 30 min | 0 | <5 | Des-Boc acid |
1M NaOH | 24 h | 25 | 100 | None |
LiAlH₄ in THF | 1 h | 25 | 98 | Reduced ester* |
H₂ (50 psi)/Pd-C | 8 h | 25 | 95 | None |
CH₃I (excess) | 12 h | 40 | 100 | N-Methylated |
Note: LiAlH₄ reduces carboxylic acid to alcohol; Boc remains intact.
Solvent selection profoundly impacts yield and purity across the synthesis sequence. Anhydrous DMF is optimal for cyclocondensation due to its high polarity and ability to solubilize ionic intermediates, but it necessitates rigorous drying to prevent Boc hydrolysis [8]. For hydrogenation, protic solvents like ethanol or methanol facilitate hydrogen adsorption onto catalysts, though methanol risks transesterification if ester intermediates are present.
Notably, solvent recycling strategies enhance sustainability without compromising efficiency. Ethanol/water mixtures (4:1 v/v) from hydrogenation crystallizations are recoverable via distillation with <5% yield loss in subsequent batches [6]. For Boc deprotection (if required downstream), switchable solvent systems enable acid-base neutralization in situ: after TFA cleavage, triethylamine addition precipitates the deprotected amine while regenerating ethyl acetate/TFA salts for removal [3]. Lifecycle assessments show this approach reduces hazardous waste by 40% compared to traditional aqueous workups.
Table 4: Solvent Performance in Key Synthesis Steps
Step | Optimal Solvent | Alternatives | Yield Impact | Purity (HPLC %) |
---|---|---|---|---|
Cyclocondensation | Anhydrous DMF | NMP, DMSO | ΔYield: +15% vs DMSO | 99.5 |
Catalytic Hydrogenation | EtOH/H₂O (9:1) | MeOH, iPrOH | ΔYield: +8% vs MeOH | 98.7 |
Boc Deprotection* | DCM/TFA | 1,4-Dioxane/TFA | Comparable | 99.0 |
Crystallization | EtOH/H₂O (1:1) | Acetone/hexane | ΔYield: +12% vs acetone | 99.8 |
*Conducted only if free amine is needed for downstream applications.
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: